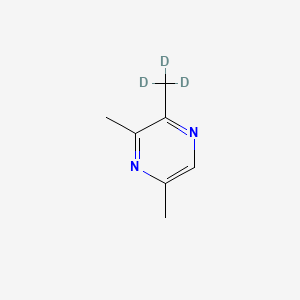
2,3,5-Trimethylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylpyrazine-d3 is a deuterium-labeled derivative of 2,3,5-trimethylpyrazine. This compound is a heterocyclic aromatic organic compound with three methyl groups attached to the pyrazine ring. The deuterium labeling is used for tracing and studying metabolic pathways due to its stability and non-radioactive nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The process involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst such as Raney nickel. The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The optimal fermentation conditions include a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL. This method has been optimized to increase the yield of 2,3,5-trimethylpyrazine .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic processes in microorganisms.
Medicine: Investigated for its potential antioxidant and radioprotective properties.
Industry: Used in the flavor and fragrance industry due to its nutty and roasted aroma.
Wirkmechanismus
The mechanism of action of 2,3,5-trimethylpyrazine-d3 involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trimethylpyrazine: Another trimethyl derivative of pyrazine with similar aromatic properties.
2,5-Dimethylpyrazine: A dimethyl derivative with a slightly different odor profile.
Tetramethylpyrazine: A tetramethyl derivative known for its presence in fermented foods.
Uniqueness
2,3,5-Trimethylpyrazine-d3 is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in metabolic research. This labeling provides stability and allows for non-radioactive tracking of the compound in various biological and chemical processes .
Eigenschaften
Molekularformel |
C7H10N2 |
|---|---|
Molekulargewicht |
125.19 g/mol |
IUPAC-Name |
3,5-dimethyl-2-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i2D3 |
InChI-Schlüssel |
IAEGWXHKWJGQAZ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(N=C1C)C |
Kanonische SMILES |
CC1=CN=C(C(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
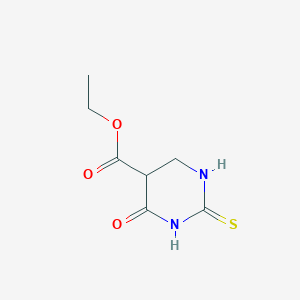
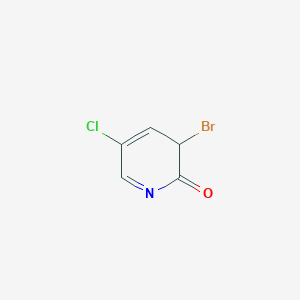
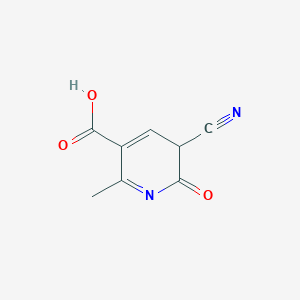
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)
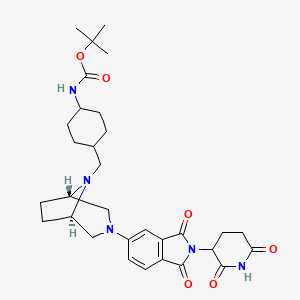

![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
